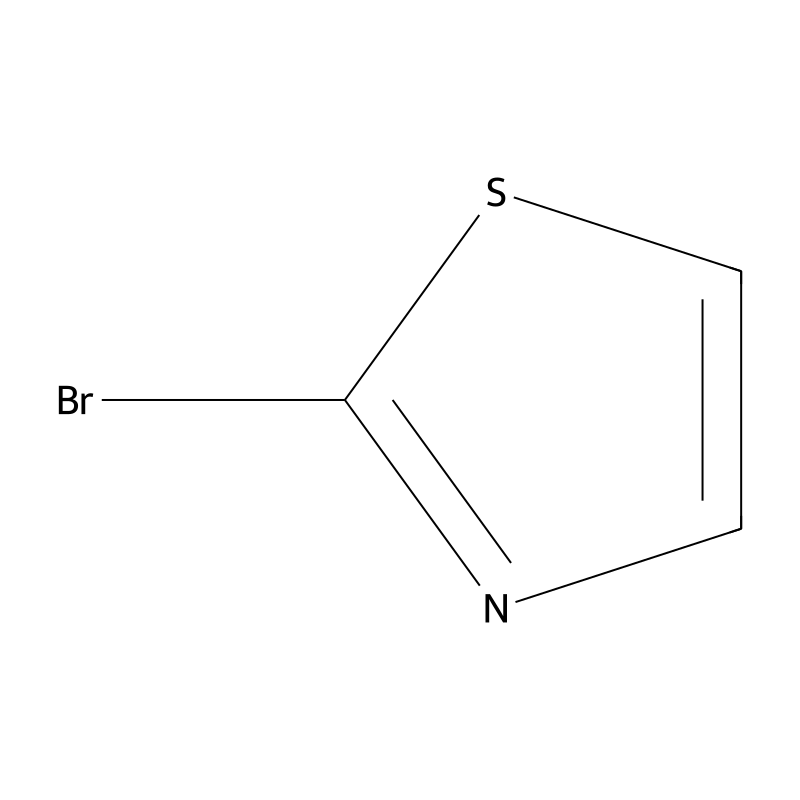

2-Bromothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Substituted Thiazoles:

2-Bromothiazole acts as a starting material for the synthesis of various substituted thiazoles. These derivatives possess diverse functionalities and potential applications in various fields, including:

- Medicinal chemistry: Substituted thiazoles exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Studies have explored their potential as drug candidates for various diseases [].

- Material science: Specific thiazole derivatives exhibit interesting properties like electrical conductivity and photoluminescence, making them potential candidates for organic electronics and optoelectronic devices [].

N-arylation of Heterocycles:

2-Bromothiazole can be employed as an aryl halide for the N-arylation of heterocycles, particularly 5- and 7-azaindoles. This process involves the formation of a carbon-nitrogen bond between the thiazole and the indole ring, leading to the creation of novel N-aryl heterocycles []. These modified heterocycles may possess unique properties and potential applications in various fields like drug discovery and material science.

2-Bromothiazole is an organic compound with the molecular formula . It consists of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and a bromine atom attached to the second carbon of the thiazole ring. This compound is known for its diverse applications in organic synthesis and medicinal chemistry due to its reactive nature and ability to participate in various

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different thiazole derivatives. For instance, it reacts with indolylmagnesium iodide to produce camalexin, a compound of interest in plant defense mechanisms .

- Addition Reactions: It can also participate in addition reactions with compounds such as 2-deoxyglyconolactones, resulting in the formation of new products .

- Electrochemical Reduction: The compound can be reduced electrochemically at carbon cathodes, exhibiting two irreversible waves in cyclic voltammetry studies .

2-Bromothiazole has demonstrated various biological activities, making it a subject of interest in pharmacological research. It has been studied for its potential anti-cancer properties and as an antimicrobial agent. The presence of the bromine atom enhances its reactivity and biological efficacy compared to other thiazole derivatives.

Several methods exist for synthesizing 2-bromothiazole:

- Industrial Preparation: A notable method involves using 2-bromothiazole as a raw material for synthesizing thiazole-2-methanamide through a one-pot reaction involving carbonyl insertion, chlorination, and ammonolysis. This process is efficient and suitable for large-scale production due to its simplicity and cost-effectiveness .

- Lithiation Reactions: Another method involves the lithiation of 2-bromothiazole using n-butyl lithium in solvents like MTBE or THF at low temperatures (-60 °C to -75 °C) to form thiazole-2-lithium formate .

The applications of 2-bromothiazole span various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential anti-cancer drugs.

- Agriculture: Its derivatives are explored for use as agrochemicals due to their biological activity against pests and diseases.

- Material Science: The compound is utilized in developing new materials with specific electronic properties.

Several compounds are structurally or functionally similar to 2-bromothiazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Thiazole | Five-membered ring with sulfur and nitrogen | Found in many natural products; less reactive than 2-bromothiazole |

| 2-Aminothiazole | Amino group at position 2 | Exhibits different biological activities; often used in drug design |

| Benzothiazole | Thiazole fused with a benzene ring | Increased stability and unique electronic properties; used in dyes and polymers |

| 5-Bromo-1,3-thiazole | Bromine at position 5 | Different reactivity profile; used in organic synthesis |

Each of these compounds has distinct properties that differentiate them from 2-bromothiazole, particularly regarding their reactivity and applications in various fields. The presence of the bromine atom in 2-bromothiazole contributes significantly to its unique chemical behavior compared to these similar compounds.

| Reaction Type | 2-Bromothiazole Yield (%) | Mechanism | Solvent | Notes |

|---|---|---|---|---|

| Photoirradiation in methanol | 30 | Homolytic C-Br cleavage | Methanol | Highest reactivity |

| Photoirradiation in ether | 15-20 | Homolytic C-Br cleavage | Diethyl ether | Moderate reactivity |

| Photoirradiation in cyclohexane | 0.5 | Homolytic C-Br cleavage | Cyclohexane | Lowest reactivity |

| With triethylamine acceleration | Enhanced | Electron transfer via exciplex | Various with NEt₃ | Rate acceleration observed |

The photolytic behavior of 2-bromothiazole demonstrates distinct reactivity patterns that depend significantly on the hydrogen-donating ability of the solvent system. Under ultraviolet irradiation conditions, 2-bromothiazole undergoes homolytic cleavage of the carbon-bromine bond, generating thiazolyl radicals that subsequently abstract hydrogen atoms from the solvent molecules [2]. The reactivity order observed follows the sequence: 2-bromothiazole > 5-bromothiazole >> 4-bromothiazole, indicating that the 2-position exhibits the highest susceptibility to nucleophilic substitution reactions [2].

The mechanism involves the formation of thiazolyl radicals through photoinduced homolytic bond cleavage, followed by hydrogen abstraction from the solvent to regenerate the parent thiazole. In methanol, the process achieves yields of approximately 30% for thiazole formation, while also producing isothiazole as a secondary product through photoisomerization pathways [2]. The addition of triethylamine significantly accelerates the photodebromination rate through an electron transfer mechanism involving exciplex formation, where the reaction mechanism shifts from homolytic cleavage to electron transfer processes [2].

Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile and widely employed methodologies for functionalizing 2-bromothiazole derivatives. The exceptional regioselectivity observed in these reactions stems from the differential electronic properties of the brominated positions, with the 2-position being significantly more electron-deficient than other positions on the thiazole ring [3].

Table 2: Cross-Coupling Methodologies for 2-Bromothiazole

| Coupling Type | Substrate | Yield Range (%) | Catalyst | Temperature | Regioselectivity |

|---|---|---|---|---|---|

| Suzuki-Miyaura with arylboronic acids | 2,4-Dibromothiazole | 65-85 | Pd(0) complexes | 90-110°C | C2-selective |

| Negishi with arylzinc halides | 2,4-Dibromothiazole | 55-97 | PdCl₂(PPh₃)₂ | r.t. | C2-selective |

| Negishi with alkylzinc halides | 2,4-Dibromothiazole | 72-85 | Pd₂(dba)₃/dppf | r.t. | C2-selective |

| Stille with arylstannanes | 2,4-Dibromothiazole | 58-62 | Pd(PPh₃)₄ | 90-110°C | C2-selective |

| Ligand-free palladacycle coupling | 2'-Bromo-2-arylbenzothiazoles | Up to 99 | Benzothiazole-coordinated Pd | Elevated | High |

Palladium-catalyzed Suzuki-Miyaura reactions with 2,4-dibromothiazole proceed with exceptional regioselectivity at the more electron-deficient 2-position. The reaction conditions typically employ arylboronic acids as nucleophilic coupling partners with various palladium catalyst systems. The regioselectivity is rationalized by the preferential oxidative addition of the palladium catalyst to the carbon-bromine bond that is more susceptible to nucleophilic attack by the electron-rich palladium center.

The mechanistic pathway involves initial oxidative addition of the palladium catalyst to the 2-position carbon-bromine bond, followed by transmetalation with the arylboronic acid coupling partner. Nuclear magnetic resonance spectroscopy studies using fluorine-19 and phosphorus-31 probes have established that transmetalation represents the rate-determining step in these coupling processes, while the extremely facile oxidative addition at the carbon-bromine bond adjacent to the sulfur atom determines the positional selectivity.

Ligand-Free Palladacycle-Facilitated Coupling

A significant advancement in the cross-coupling chemistry of brominated thiazole derivatives involves the development of ligand-free palladacycle-facilitated methodologies, particularly for sterically hindered substrates such as 2'-bromo-2-arylbenzothiazoles. These systems exploit the coordination properties of the benzothiazole ring nitrogen, which facilitates the formation of palladacyclic intermediates that serve as highly active catalytic species.

The ligand-free approach demonstrates remarkable efficiency, achieving yields up to 99% with favorable functional group tolerability. The methodology depends critically on the formation of palladacyclic intermediates through coordination of the benzothiazole nitrogen to the palladium center, creating a chelating environment that enhances both the stability and reactivity of the catalytic system. This approach represents a notable improvement over conventional cross-coupling methods for sterically demanding substrates, where traditional ligand systems often fail to provide satisfactory results.

Carbonylation Reactions

Carbonylation transformations of 2-bromothiazole provide access to valuable carbonyl-containing derivatives through palladium-catalyzed processes. The development of mild reaction conditions using silacarboxylic acid precursors as carbon monoxide sources has revolutionized this synthetic methodology, enabling efficient carbonylation at significantly reduced temperatures.

Table 3: Carbonylation Reactions of 2-Bromothiazole

| Substrate Type | CO Source | Yield (%) | Temperature (°C) | Catalyst | Base |

|---|---|---|---|---|---|

| 2-Bromothiazole | CO gas | 86 | 45 | Pd/XantPhos system | Et₃N |

| 2,4-Dibromothiazole (single) | Silacarboxylic acid (1.0 equiv) | 85 | 45 | Pd/XantPhos system | Et₃N |

| 2,4-Dibromothiazole (double) | Silacarboxylic acid (2.4 equiv) | Excellent | 45 | Pd/XantPhos system | Et₃N |

| Heteroaryl bromides (general) | Silacarboxylic acid | 45-96 | 45 | Pd/XantPhos system | Et₃N or K₂CO₃ |

The palladacyclic precatalyst system employing XantPhos ligands enables clean generation of highly active palladium species for aminocarbonylation reactions at remarkably low temperatures. When applied to 2-bromothiazole, this methodology achieves 86% yield of the corresponding amide product without observation of competing nucleophilic aromatic substitution pathways. The mild reaction conditions (45°C) represent a substantial improvement over traditional carbonylation protocols that typically require elevated temperatures and harsh reaction conditions.

The methodology demonstrates precise control over the stoichiometry of carbon monoxide incorporation. With 2,4-dibromothiazole substrates, the use of 1.0 equivalent of silacarboxylic acid enables selective monocarbonylation at the more reactive 2-position, while employment of 2.4 equivalents facilitates efficient dicarbonylation at both positions. This level of control provides access to both mono- and di-functionalized thiazole derivatives through judicious selection of reaction stoichiometry.

N-Arylation Reactions

N-Arylation methodologies for thiazole derivatives, including 2-bromothiazole systems, have been developed using both palladium and copper catalytic systems. The palladium-catalyzed approaches typically employ Buchwald-Hartwig amination protocols, while copper-based methodologies utilize Ullmann-type coupling conditions.

The regioselectivity in N-arylation reactions of aminothiazole substrates depends critically on the electronic and steric properties of the substrate. For 3-aminopyrazole derivatives, copper-catalyzed arylation occurs preferentially at the endocyclic nitrogen atoms rather than the exocyclic amino group. This selectivity pattern can be exploited for the preparation of N-1,N-3-diarylated products through sequential copper-catalyzed transformations.

Palladium-catalyzed approaches for C-H activation-based arylation of 2-arylbenzothiazoles proceed with high regioselectivity for cross-coupling at the less hindered ortho-position. The reactions demonstrate good functional group tolerance and typically require aryl iodides as electrophilic coupling partners. The benzothiazole moiety serves as an effective directing group for these transformations, facilitating regioselective arylation through cyclometalation pathways.

Electrochemical Transformations

Reduction at Carbon Cathodes

Electrochemical reduction of 2-bromothiazole at carbon cathodes provides mechanistic insights into the reductive transformation pathways available to halogenated thiazole derivatives. The reduction process proceeds through either an electrochemical-chemical-electrochemical (ECE) mechanism or a disproportionation (DISP) mechanism, depending on the specific reaction conditions and electrode materials employed.

Table 4: Electrochemical Reduction at Carbon Cathodes

| Electrode Material | Reduction Potential (V) | Mechanism | Product | Solvent |

|---|---|---|---|---|

| Glassy Carbon | Reference | DISP predominant | Thiazole + isothiazole | Acetonitrile |

| Silver | Most negative | Enhanced catalysis | Enhanced hydrogenation | Acetonitrile |

| Gold | Moderate | Moderate catalysis | Standard reduction | Acetonitrile |

| Palladium | Moderate | Unstable after cycling | Deactivation observed | Acetonitrile |

| Copper | Variable | Variable behavior | Mixed products | Acetonitrile |

The reduction mechanism has been established through homogeneous redox catalysis studies, which demonstrate that the DISP mechanism predominates over the ECE mechanism for 2-bromothiazole reduction. In the DISP pathway, the initially formed radical anion undergoes disproportionation to generate the corresponding anion and neutral molecule, followed by subsequent protonation and elimination steps to afford the final reduced products.

Electrode material selection significantly influences both the reduction potential and the mechanistic pathway. Silver electrodes demonstrate the most effective catalytic activity, coinciding with literature precedents for other organic halide reductions. The enhanced catalytic performance at silver surfaces is attributed to specific adsorption interactions between the sulfur atom in the thiazole ring and the silver electrode surface, which facilitates the electron transfer process and stabilizes reaction intermediates.

Cyanation Reactions

Copper-Catalyzed Approaches

Copper-catalyzed cyanation methodologies provide efficient access to thiazole-containing nitriles, which represent important synthetic intermediates for pharmaceutical and agrochemical applications. The development of improved catalyst systems based on copper iodide and N-alkylimidazole ligands has enabled the use of non-toxic cyanide sources such as potassium hexacyanoferrate(II).

Table 5: Copper-Catalyzed Cyanation Approaches

| Catalyst System | Cyanide Source | Substrate Scope | Yield Range (%) | Temperature (°C) | Solvent |

|---|---|---|---|---|---|

| CuI/N-methylimidazole | K₄[Fe(CN)₆] | Heteroaryl bromides | High selectivity | 130 | DMF |

| CuI/phenanthroline | NaCN | Benzothiazole | 42 (optimized) | Optimized | 1,4-Dioxane |

| CuI/oxazole ligands | K₄[Fe(CN)₆] | Aryl halides | 91-96 | 130 | DMF |

| CuI/bipy derivatives | Various CN sources | Bromothiazoles | Variable | 80-150 | Various |

The copper-catalyzed cyanation of heteroaryl bromides using potassium hexacyanoferrate(II) as the cyanide source represents a significant advancement in terms of both safety and selectivity. The catalyst system employs copper iodide in combination with N-alkylimidazole ligands, which mimic the coordination environment found in copper-containing metalloproteins. This biomimetic approach provides enhanced stability and selectivity compared to traditional cyanation protocols.

The reaction mechanism involves initial formation of a copper-cyanide complex, followed by oxidative addition of the aryl bromide and subsequent reductive elimination to form the carbon-nitrogen bond. The choice of ligand significantly influences both the reactivity and selectivity of the transformation. N-Methylimidazole ligands provide optimal performance for heteroaryl substrates, while oxazole-derived ligands demonstrate superior activity for electron-rich aryl halides.

Formation of Palladacyclic Intermediates

The formation and utilization of palladacyclic intermediates represents a crucial aspect of many transformations involving 2-bromothiazole derivatives, particularly in cross-coupling and C-H activation reactions. These cyclic organopalladium species serve both as catalytic intermediates and as stoichiometric reagents for further synthetic transformations.

Palladacyclic complexes derived from thiazole-containing substrates typically feature coordination through the thiazole nitrogen atom, creating stable five- or six-membered metallacycles. These species demonstrate enhanced reactivity compared to their non-chelated counterparts, often enabling transformations under milder reaction conditions or with improved selectivity profiles.

The formation of palladacycles from 2-bromothiazole derivatives proceeds through initial coordination of the thiazole nitrogen to the palladium center, followed by cyclometalation through C-H activation or halide displacement pathways. X-ray crystallographic studies of isolated palladacyclic intermediates confirm the square-planar geometry with the heteroaryl group and halide ligand in trans disposition. These structural features contribute to the enhanced stability and unique reactivity patterns observed for these organometallic intermediates.

XLogP3

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 7 of 8 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant